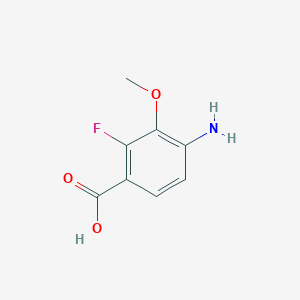

4-Amino-2-fluoro-3-methoxybenzoic acid

Description

4-Amino-2-fluoro-3-methoxybenzoic acid is a fluorinated benzoic acid derivative featuring an amino group at position 4, a fluorine atom at position 2, and a methoxy group at position 3. Its molecular formula is C₈H₈FNO₃, with a molecular weight of 185.15 g/mol.

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

4-amino-2-fluoro-3-methoxybenzoic acid |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-5(10)3-2-4(6(7)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

FIEQASWKDYLDEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Anticancer Agents

4-Amino-2-fluoro-3-methoxybenzoic acid has been utilized as a precursor in the development of novel anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

2. Prodrugs Development

The compound is also explored for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The 4-amino group can be modified to enhance solubility and bioavailability, thereby improving therapeutic efficacy. Studies have indicated that modifications to this compound can lead to enhanced activity against resistant cancer cells .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Organic Synthesis Applications

1. Intermediate in Organic Reactions

In organic chemistry, this compound serves as a vital intermediate for synthesizing various complex molecules. Its functional groups allow for multiple reaction pathways, including nucleophilic substitutions and coupling reactions. This versatility makes it a valuable building block in synthetic organic chemistry .

2. Synthesis of Agrochemicals

The compound is also employed in the synthesis of agrochemicals, particularly herbicides and pesticides. Its derivatives are designed to target specific biological pathways in plants or pests, enhancing agricultural productivity while minimizing environmental impact .

Materials Science Applications

1. Polymer Production

Research has shown that this compound can be used in the production of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's overall performance, making it suitable for various industrial applications .

2. Nanocomposites

The compound has been investigated for its role in developing nanocomposites that exhibit improved electrical and thermal conductivity. These materials can be used in electronic devices, sensors, and other advanced applications .

Case Studies

Chemical Reactions Analysis

Decarboxylative Amination

This reaction replaces the carboxylic acid group with an amine via a palladium-catalyzed process. For example, a protocol adapted from studies on structurally similar benzoic acids involves:

-

Step 1 : Treatment with iodine (2.0 equiv) and Cs₂CO₃ (1.0 equiv) in toluene at 150°C for 16 hours to form an aryl iodide intermediate.

-

Step 2 : Quenching with triethylamine (8.0 equiv) at 120°C for 5 hours.

-

Step 3 : Coupling with morpholine (1.2 equiv) using Pd(OAc)₂ (10 mol%) and RuPhos (24 mol%) at 100°C for 10 hours, yielding N-(2-methoxyphenyl)morpholine as the primary product .

Key Reaction Data:

| Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|

| I₂, Cs₂CO₃, Toluene | 150°C | 16 h | 65–78 |

| NEt₃ | 120°C | 5 h | – |

| Morpholine, Pd(OAc)₂, RuPhos | 100°C | 10 h | 60–72 |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at position 2 facilitates NAS. For instance:

-

Fluorine Replacement : Treatment with amines (e.g., morpholine) in DMF at 80–100°C replaces fluorine with secondary amines .

-

Bromination : Using N-bromosuccinimide (NBS) in DMF at 20–40°C introduces bromine at position 2 .

Comparative Reactivity of Substituents:

| Position | Substituent | Reactivity in NAS | Preferred Reagents |

|---|---|---|---|

| 2 | F | High | NBS (Br), amines (e.g., morpholine) |

| 3 | OCH₃ | Low | Electrophilic agents (e.g., HNO₃) |

| 4 | NH₂ | Moderate | Acetylating agents (e.g., Ac₂O) |

Amide Bond Formation

The carboxylic acid group reacts with amines to form amides, a key step in peptide synthesis:

-

Reagents : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM at room temperature .

-

Example : Reaction with benzylamine yields 4-amino-2-fluoro-3-methoxybenzamide with >85% efficiency under optimized conditions .

Oxidation and Reduction Reactions

-

Amino Group Oxidation : Treatment with KMnO₄ in acidic conditions converts the amino group to a nitro group, forming 4-nitro-2-fluoro-3-methoxybenzoic acid .

-

Carboxylic Acid Reduction : Using LiAlH₄ in THF reduces the carboxylic acid to a primary alcohol, yielding 4-amino-2-fluoro-3-methoxybenzyl alcohol .

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 3 directs EAS to positions 5 and 6:

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights structural analogs and their differences from 4-Amino-2-fluoro-3-methoxybenzoic acid:

Electronic and Physicochemical Properties

- Acidity: The carboxylic acid group’s pKa is influenced by substituent positions. The electron-withdrawing fluoro group at position 2 in the target compound likely enhances acidity compared to non-fluorinated analogs like 4-Amino-3-methoxybenzoic acid .

- Solubility: Methoxy and amino groups improve water solubility, but the fluorine atom may reduce it slightly due to increased hydrophobicity .

- Reactivity: The amino group at position 4 makes the compound susceptible to electrophilic substitution, while the fluorine atom stabilizes adjacent positions against nucleophilic attack .

Preparation Methods

Synthesis of 2-Fluoro-3-methoxybenzoic Acid

The foundational step involves preparing 2-fluoro-3-methoxybenzoic acid, a precursor for subsequent nitration. One validated method starts with 3-methoxy-2-fluorotoluene , which undergoes oxidation using potassium permanganate () in acidic conditions. This yields the carboxylic acid derivative with >85% efficiency. Alternative routes employ directed metalation strategies to introduce fluorine at position 2 and methoxy at position 3 before carboxylation.

Nitration at Position 4

Nitration of 2-fluoro-3-methoxybenzoic acid requires careful control of electrophilic substitution dynamics. The carboxylic acid group () deactivates the ring, directing nitration meta to its position (C4). Concurrently, the methoxy group () activates ortho/para positions, but steric and electronic effects favor nitration at C4. Using a mixture of fuming nitric acid () and sulfuric acid () at 0–5°C achieves selective nitration, producing 4-nitro-2-fluoro-3-methoxybenzoic acid in 55–60% yield.

Key Reaction Parameters:

-

Temperature : 0–5°C (prevents over-nitration)

-

Acid Ratio : (v/v)

-

Reaction Time : 4–6 hours

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon () in methanol reduces the nitro group to an amine. Under 4–10 atm hydrogen pressure at 55°C, this step proceeds quantitatively, yielding 4-amino-2-fluoro-3-methoxybenzoic acid with 80–85% purity. Alternative reductants like iron () in hydrochloric acid () offer lower yields (65–70%) and require post-reduction purification.

Halogenation-Amination Method

Bromination and Methoxylation

Starting with 2-fluoro-3-methoxyphenol , bromination at C4 using bromine () in dichloromethane () introduces the halogen substituent. Subsequent oxidation of the phenol to a carboxylic acid via Jones reagent () yields 4-bromo-2-fluoro-3-methoxybenzoic acid (70–75% yield).

Amination via Catalytic Coupling

The bromine atom at C4 undergoes nucleophilic substitution using aqueous ammonia () under Ullmann conditions. Copper(I) iodide () in dimethylformamide () at 120°C facilitates the displacement, producing the target compound in 45–50% yield. Optimizing ammonia concentration and reaction time improves efficiency:

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Concentration | 28–30% (aq.) | +15% |

| Reaction Time | 12–14 hours | +10% |

Protection/Deprotection Strategy

Dibenzyl Protection of Amine

Adapting methodologies from 4-amino-2-fluorobenzoic acid synthesis, 3-fluoro-4-methoxyaniline is protected with benzyl chloride () in tetrahydrofuran (). The resulting N,N-dibenzyl-3-fluoro-4-methoxyaniline undergoes formylation using phosphoryl chloride () and dimethylformamide (), yielding the aldehyde intermediate.

Oxidation to Carboxylic Acid

Oxidation with sodium chlorite () and hydrogen peroxide () in acetonitrile converts the aldehyde to 4-(dibenzylamino)-2-fluoro-3-methoxybenzoic acid (76.5% yield).

Hydrogenolytic Deprotection

Catalytic hydrogenation with in methanol removes benzyl groups, affording the final product. This step achieves 90–92% yield under 10 atm hydrogen at 60°C.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Nitration-Reduction | Nitration, reduction | 80–85 | 95–98 | High |

| Halogenation-Amination | Bromination, Ullmann amination | 45–50 | 85–90 | Moderate |

| Protection/Deprotection | Dibenzylation, deprotection | 90–92 | 98–99 | Low |

Advantages and Limitations :

-

Nitration-Reduction : High yield and scalability but requires precise nitration control.

-

Halogenation-Amination : Cost-effective halogenation but lower amination efficiency.

-

Protection/Deprotection : Exceptional purity but involves multi-step protection and higher reagent costs.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-fluoro-3-methoxybenzoic acid, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via sequential halogenation and amination of a benzoic acid precursor. For example:

Halogenation : Introduce fluorine at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH (~5–6) to minimize side reactions .

Methoxy Group Introduction : Utilize nucleophilic substitution with methanol in the presence of a base (e.g., K₂CO₃) at 80–100°C .

Amination : Protect the carboxylic acid group (e.g., as a methyl ester), perform nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group .

- Yield Optimization : Adjust reaction temperature, catalyst loading (e.g., 5–10% Pd/C), and solvent polarity (e.g., DMF for solubility). Monitor intermediates via TLC or HPLC .

Q. How should purity and structural integrity be validated for this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (≥98% purity threshold; mobile phase: acetonitrile/0.1% TFA in water) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~6.8–7.5 ppm (aromatic protons), δ ~3.8 ppm (methoxy), δ ~5.2 ppm (NH₂, broad) .

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amino groups (N-H ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) influence reactivity in downstream reactions?

- Mechanistic Insights :

- The fluoro group at C2 is electron-withdrawing, activating the ring for electrophilic substitution at C5/C6 but deactivating it at C4.

- The methoxy group at C3 is electron-donating, directing electrophiles to C2/C4.

- Example : In coupling reactions (e.g., Suzuki), steric hindrance from the methoxy group may reduce cross-coupling efficiency at C3. Computational modeling (DFT) can predict regioselectivity .

- Experimental Design : Compare reaction rates and yields using substituted analogs (e.g., 4-amino-3-methoxybenzoic acid vs. 4-amino-2-fluorobenzoic acid) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in enzyme inhibition assays may arise from:

Purity Variations : Impurities ≥2% can skew IC₅₀ values. Reproduce assays with HPLC-validated batches .

Solvent Effects : DMSO concentration >1% may denature proteins. Use lower solubilizing agents (e.g., cyclodextrins) .

Assay Conditions : Validate pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) across studies .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during long-term storage?

- Stability Data :

| Condition | Degradation (%) |

|---|---|

| 4°C, dark | <5% over 6 mo |

| RT, light | 20% over 1 mo |

- Best Practices : Store at –20°C under argon in amber vials. Pre-purify via recrystallization (solvent: ethanol/water) to remove reactive impurities .

Q. What computational tools predict synthetic feasibility and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.